molecular formula C16H26N2O2S B2952783 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide CAS No. 955612-86-9

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide

Cat. No.: B2952783
CAS No.: 955612-86-9
M. Wt: 310.46
InChI Key: DZZFAQRMHABYLO-UHFFFAOYSA-N
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Description

“N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide” is a chemical compound with the molecular formula C16H26N2O2S and a molecular weight of 310.46. It is related to the 1,2,3,4-tetrahydroquinoline class of compounds .

Scientific Research Applications

Protein Kinase Inhibition

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide and related compounds are studied for their role in inhibiting protein kinases. Isoquinolinesulfonamides like H-8 and H-7, derivatives of this compound, have shown significant inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C, influencing cellular processes regulated by these enzymes (Hidaka et al., 1984).

Intramolecular Substitution and Synthesis

This compound is involved in intramolecular substitution reactions, leading to the synthesis of ring-fluorinated isoquinolines and quinolines. These chemical transformations are significant for creating various fluorinated derivatives with potential applications in medicinal chemistry (Ichikawa et al., 2006).

Neurite Outgrowth Inhibition

It's also used in studies related to neurite outgrowth. A derivative, H-89, showed inhibitory action against cyclic AMP-dependent protein kinase, influencing the neurite outgrowth in PC12D pheochromocytoma cells (Chijiwa et al., 1990).

Vasodilatory Activity

Derivatives of this compound exhibit vasodilatory activity. For instance, certain N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives showed promising results in increasing arterial blood flow, indicating potential applications in cardiovascular therapeutics (Morikawa et al., 1989).

Structural Studies

Structural studies of this compound and its derivatives contribute to understanding their interaction with enzymes such as carbonic anhydrases. This knowledge aids in the design of selective inhibitors for specific enzyme isoforms, potentially useful in therapeutic applications (Mader et al., 2011).

Synthesis of Half-Sandwich Ruthenium Complexes

The compound is used in the synthesis of half-sandwich ruthenium complexes, which are then evaluated as catalysts in chemical reactions like the transfer hydrogenation of acetophenone derivatives. This application is significant in the field of catalysis and synthetic chemistry (Dayan et al., 2013).

Dopamine Agonist Properties

Studies on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally related, have shown dopamine agonist properties, indicating their potential in neurological and psychiatric research (Jacob et al., 1981).

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-3-11-18-12-5-6-15-13-14(7-8-16(15)18)9-10-17-21(19,20)4-2/h7-8,13,17H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZFAQRMHABYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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